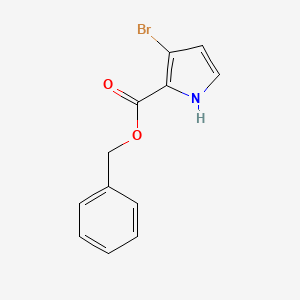

Benzyl 3-bromo-1H-pyrrole-2-carboxylate

Description

Properties

Molecular Formula |

C12H10BrNO2 |

|---|---|

Molecular Weight |

280.12 g/mol |

IUPAC Name |

benzyl 3-bromo-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C12H10BrNO2/c13-10-6-7-14-11(10)12(15)16-8-9-4-2-1-3-5-9/h1-7,14H,8H2 |

InChI Key |

GOMHGWFZJJJXGT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=C(C=CN2)Br |

Origin of Product |

United States |

Foundational & Exploratory

Benzyl 3-bromo-1H-pyrrole-2-carboxylate chemical structure

This guide details the chemical structure, synthesis, and application of Benzyl 3-bromo-1H-pyrrole-2-carboxylate , a specialized intermediate used in the development of kinase inhibitors and marine natural product analogs.

Chemical Identity & Structure

Benzyl 3-bromo-1H-pyrrole-2-carboxylate is a halogenated pyrrole ester. It serves as a "bifunctional" scaffold: the 3-bromo position acts as an electrophilic handle for cross-coupling reactions (e.g., Suzuki-Miyaura), while the benzyl ester serves as a robust, lipophilic protecting group for the carboxylic acid, removable via hydrogenolysis under neutral conditions.

Core Data

| Property | Detail |

| IUPAC Name | Benzyl 3-bromo-1H-pyrrole-2-carboxylate |

| Molecular Formula | C₁₂H₁₀BrNO₂ |

| Molecular Weight | 280.12 g/mol |

| CAS Number (Acid Precursor) | 145821-55-2 (3-Bromo-1H-pyrrole-2-carboxylic acid) |

| Physical State | Off-white to pale yellow solid (Predicted) |

| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water. |

Structural Analysis

The molecule features a pyrrole core substituted at the 2-position with a benzyl ester and at the 3-position with a bromine atom.

-

C2-Carboxylate: Electron-withdrawing group (EWG) that stabilizes the pyrrole ring against oxidation and directs electrophilic substitution to the 4/5 positions (if further functionalization is needed).

-

C3-Bromine: A sterically crowded "warhead" for palladium-catalyzed cross-coupling. Its position adjacent to the NH and the ester makes it sterically sensitive but electronically activated for oxidative addition.

Synthesis & Experimental Protocols

Method A: Direct Esterification (Recommended)

Rationale: This method avoids the regioselectivity issues associated with brominating a pre-formed pyrrole ester. It starts from the commercially available 3-bromo-1H-pyrrole-2-carboxylic acid.

Reagents:

-

3-Bromo-1H-pyrrole-2-carboxylic acid (1.0 equiv)

-

Benzyl alcohol (1.2 equiv)

-

EDC·HCl (1.2 equiv)

-

DMAP (0.1 equiv)

-

Dichloromethane (DCM) [Anhydrous]

Protocol:

-

Dissolution: In a flame-dried round-bottom flask under Argon, dissolve 3-bromo-1H-pyrrole-2-carboxylic acid (1.90 g, 10 mmol) in anhydrous DCM (50 mL).

-

Activation: Add EDC·HCl (2.30 g, 12 mmol) and DMAP (122 mg, 1 mmol) at 0°C. Stir for 15 minutes to form the active ester intermediate.

-

Addition: Dropwise add benzyl alcohol (1.24 mL, 12 mmol).

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Dilute with DCM (50 mL). Wash sequentially with 1M HCl (2 x 30 mL), Sat. NaHCO₃ (2 x 30 mL), and Brine (30 mL).

-

Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the title compound as a pale solid.

Method B: Regioselective Bromination (Alternative)

Rationale: Use only if the 3-bromo acid is unavailable. This route is less preferred due to the potential for 4-bromo or 4,5-dibromo byproducts.

-

Substrate: Benzyl 1H-pyrrole-2-carboxylate.[1]

-

Reagent: N-Bromosuccinimide (NBS) (1.0 equiv) in THF at -78°C.

-

Note: Low temperature is critical to favor the kinetic 3-bromo product over the thermodynamic 4-bromo or poly-brominated species.

Spectroscopic Characterization (Predicted)

To validate the structure, look for these key diagnostic signals.

¹H NMR (400 MHz, CDCl₃):

-

δ 9.20–9.50 (br s, 1H): Pyrrole N-H . Broadened due to exchange.

-

δ 7.35–7.45 (m, 5H): Benzyl aromatic protons (multiplet).

-

δ 6.85 (t, J = 2.8 Hz, 1H): Pyrrole C5-H .

-

δ 6.25 (t, J = 2.8 Hz, 1H): Pyrrole C4-H . (Note: The C3-Br substitution removes the C3 signal and alters the coupling pattern of C4/C5 to doublets or triplets depending on N-H coupling).

-

δ 5.35 (s, 2H): Benzylic CH₂ . Diagnostic singlet.

¹³C NMR (100 MHz, CDCl₃):

-

δ 160.5 (C=O): Ester carbonyl.

-

δ 136.0 (C_quat): Benzyl ipso-carbon.

-

δ 128.6, 128.2, 128.0: Benzyl aromatic CH.

-

δ 122.5 (C_quat): Pyrrole C2.

-

δ 115.0 (C_quat): Pyrrole C3-Br (Carbon attached to Bromine usually shifts upfield).

-

δ 66.5 (CH₂): Benzylic carbon.

Applications in Drug Discovery

This scaffold is a "linchpin" intermediate for synthesizing 3-arylpyrrole-2-carboxamides , a class of compounds potent against various kinases (e.g., JAK , Haspin , PIM ).

Key Workflow: Suzuki-Miyaura Coupling

The 3-bromo group allows for the modular installation of aryl rings.

Protocol (Standard):

-

Mix: Benzyl 3-bromo-1H-pyrrole-2-carboxylate (1 equiv), Aryl Boronic Acid (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (3 equiv).

-

Solvent: Dioxane:Water (4:1).

-

Conditions: Heat at 90°C for 4 hours under Argon.

-

Result: Formation of the 3-arylpyrrole scaffold.

Logic Diagram: Synthesis & Application

Figure 1: The target ester acts as a stable intermediate, allowing C3-arylation before the benzyl group is removed to reveal the acid for final drug assembly.

References

-

Synthesis of Pyrrole-2-carboxylates: Mote, G. D., et al. "Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives." Der Pharma Chemica, 2015, 7(2), 153-159. Link

-

3-Bromo Pyrrole Precursors: ChemScene. "3-Bromo-1H-pyrrole-2-carboxylic acid (CAS 145821-55-2) Product Data." ChemScene Catalog, 2024. Link

-

Suzuki Coupling of Bromopyrroles: Cui, K., et al. "An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles." Molecules, 2019, 24(8), 1594.[2] Link

- Kinase Inhibitor Scaffolds: Bailly, C., et al. "Pyrrole-2-carboxamide derivatives as MmpL3 inhibitors." Journal of Medicinal Chemistry, 2020. (Contextual reference for pyrrole scaffold utility).

Sources

Technical Guide: Benzyl 3-bromo-1H-pyrrole-2-carboxylate

This guide provides an in-depth technical analysis of Benzyl 3-bromo-1H-pyrrole-2-carboxylate , a critical intermediate in the synthesis of next-generation antibiotics and marine alkaloid analogs.

Part 1: Executive Summary & Chemical Identity

Benzyl 3-bromo-1H-pyrrole-2-carboxylate is a specialized heterocyclic scaffold used primarily in the development of Metallo-β-Lactamase (MBL) inhibitors and antitubercular agents . Unlike its 4-bromo or 5-bromo isomers—which are easily accessible via direct electrophilic substitution—the 3-bromo isomer requires precise regiochemical control, typically involving directed ortho-metalation (DoM) strategies.

Its structural value lies in the C3-bromine handle , which allows for further diversification (e.g., Suzuki-Miyaura coupling) adjacent to the carboxylate binding motif, enabling the construction of dense pharmacophores that mimic the active sites of zinc-dependent enzymes.

Chemical Specifications

| Property | Detail |

| Compound Name | Benzyl 3-bromo-1H-pyrrole-2-carboxylate |

| Parent Acid CAS | 145821-55-2 (3-Bromo-1H-pyrrole-2-carboxylic acid) |

| Molecular Formula | C₁₂H₁₀BrNO₂ |

| Molecular Weight | 280.12 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, THF; Insoluble in water |

| Key Functionality | Orthogonal protection (Benzyl ester); Aryl halide handle (C3-Br) |

Part 2: Synthesis Strategy & Regiocontrol

The Regioselectivity Challenge

Direct bromination of benzyl 1H-pyrrole-2-carboxylate with N-bromosuccinimide (NBS) typically yields the 4-bromo or 5-bromo product due to the electronic directing effects of the pyrrole nitrogen and the electron-withdrawing ester group. Accessing the 3-position requires a "block-and-direct" strategy.

Recommended Protocol: The Directed Ortho-Metalation (DoM) Route

The most robust synthesis utilizes the bulky N-phenylsulfonyl (PhSO₂) group to direct bromination to the 3-position, followed by C2-lithiation and trapping.

Step-by-Step Mechanism:

-

N-Protection: Pyrrole is protected with PhSO₂Cl. The bulky sulfonyl group sterically hinders the 2- and 5-positions slightly but electronically directs electrophiles.

-

Regioselective Bromination: Bromination of N-(phenylsulfonyl)pyrrole occurs predominantly at the C3 (beta) position.

-

Directed Ortho-Metalation (DoM): Treatment with LDA selectively deprotonates C2 (ortho to the directing sulfonyl group).

-

Electrophilic Trapping: The lithiated species reacts with Benzyl Chloroformate (CbzCl) to install the ester at C2.[1]

-

Deprotection: Mild hydrolysis removes the sulfonyl group, yielding the target 1H-pyrrole.

Synthesis Workflow Diagram

Figure 1: Regioselective synthesis pathway via N-sulfonyl directed metalation.

Part 3: Experimental Protocols

Protocol A: Synthesis from 3-Bromo-1-(phenylsulfonyl)pyrrole

Prerequisite: Synthesis of 3-bromo-1-(phenylsulfonyl)pyrrole via standard bromination of N-protected pyrrole.

-

Lithiation (DoM):

-

Charge a flame-dried flask with 3-bromo-1-(phenylsulfonyl)pyrrole (1.0 equiv) and anhydrous THF (0.2 M).

-

Cool to -78°C under Argon/Nitrogen.

-

Add LDA (Lithium Diisopropylamide, 1.1 equiv) dropwise over 20 minutes. Maintain temperature < -70°C.

-

Mechanism:[2][3][4][5] The sulfonyl oxygen coordinates Li+, directing deprotonation to the C2 position.

-

Stir for 1 hour at -78°C.

-

-

Carboxylation:

-

Add Benzyl Chloroformate (CbzCl) (1.2 equiv) dropwise.

-

Allow the mixture to warm slowly to 0°C over 2 hours.

-

Quench with saturated NH₄Cl solution.

-

Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

-

Deprotection (Sulfonyl Removal):

-

Dissolve the intermediate in THF.[6]

-

Add TBAF (1.0 M in THF, 2.0 equiv) or NaOH (aq. 2M, if ester stability permits).

-

Note: TBAF is preferred to avoid hydrolysis of the benzyl ester.

-

Stir at room temperature for 2–4 hours until TLC shows consumption of starting material.

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

-

Part 4: Applications in Drug Discovery

1. Metallo-β-Lactamase (MBL) Inhibitors

Bacterial resistance to carbapenems is often mediated by Zinc-dependent MBLs (e.g., NDM-1).

-

Mechanism: The pyrrole-2-carboxylate moiety mimics the beta-lactam core, coordinating the Zinc ions in the enzyme active site.

-

Role of 3-Bromo: The bromine at C3 is replaced (via Suzuki coupling) with aryl or heteroaryl groups that extend into the hydrophobic pocket of the enzyme, enhancing binding affinity and selectivity over mammalian metalloenzymes.

2. Marine Alkaloid Analogs (Oroidin/Agelastatin)

Many marine natural products contain highly functionalized pyrrole cores.

-

Utility: This compound serves as a "pre-functionalized" building block. The benzyl ester can be removed via hydrogenolysis (H₂/Pd-C) to reveal the carboxylic acid without affecting the C3-Br bond (under controlled conditions) or other sensitive functionalities.

Drug Development Workflow

Figure 2: Divergent application pathways in medicinal chemistry.

Part 5: Safety & Handling

-

Storage: Store at 2–8°C under inert atmosphere (Argon). Pyrroles are susceptible to autoxidation (turning brown/black) upon prolonged exposure to air and light.

-

Hazards:

-

Skin/Eye Irritant: The brominated motif increases lipophilicity and potential for irritation.

-

Sensitizer: Treat as a potential sensitizer. Use double gloving (Nitrile).

-

-

Stability: The benzyl ester is stable to acidic conditions but labile to strong base and hydrogenolysis.

References

-

Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates. ACS Infectious Diseases, 2021.[1] Link

- Context: Describes the synthesis of benzyl 3-bromo-1H-pyrrole-2-carboxylate (Compound S1) and its use in MBL inhibitor design.

-

Antibacterial Compounds (Patent WO2019220125A1). World Intellectual Property Organization, 2019. Link

- Context: Provides large-scale synthesis protocols (10g+)

-

Regioselective Synthesis of Highly Aryl-Substituted Pyrrole Carboxylates. Synthetic Communications, 2007. Link

- Context: Discusses the regiochemical challenges in pyrrole functionalization and DoM str

-

3-Bromo-1H-pyrrole-2-carboxylic acid (CAS 145821-55-2). ChemScene Database.[7] Link

- Context: Reference for the parent acid scaffold.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. dalspace.library.dal.ca [dalspace.library.dal.ca]

- 4. Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarship.richmond.edu [scholarship.richmond.edu]

- 6. WO2019220125A1 - Antibacterial compounds - Google Patents [patents.google.com]

- 7. chemscene.com [chemscene.com]

3-bromo-1H-pyrrole-2-carboxylic acid benzyl ester properties

An In-Depth Technical Guide to 3-Bromo-1H-pyrrole-2-carboxylic Acid and its Benzyl Ester Derivative: Synthesis, Properties, and Applications in Drug Discovery

Introduction

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with many commercial drugs featuring one or more such rings in their structure. Among these, the pyrrole scaffold, a five-membered aromatic heterocycle, is a privileged structure found in numerous natural products and synthetic therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions have established it as a critical pharmacophore.

This technical guide focuses on 3-bromo-1H-pyrrole-2-carboxylic acid, a key functionalized building block, and provides a comprehensive overview of its properties, a detailed protocol for its conversion to its benzyl ester, and the broader therapeutic context for this class of molecules. The strategic placement of the bromine atom and the carboxylic acid group provides synthetic handles for creating diverse molecular libraries, making it a compound of significant interest for researchers in drug discovery and development.

Physicochemical and Spectroscopic Profile

The parent compound, 3-bromo-1H-pyrrole-2-carboxylic acid, is the essential precursor for the synthesis of the target benzyl ester. Its properties are fundamental to understanding the reactivity and handling of its derivatives.

Physicochemical Data

The key properties of the parent acid are summarized below.

| Property | Value | Source(s) |

| CAS Number | 145821-55-2 | [3][4] |

| Molecular Formula | C₅H₄BrNO₂ | [4] |

| Molecular Weight | 189.99 g/mol | [4] |

| Purity | ≥97% | [3][4] |

| Physical Form | Solid | [5] |

| SMILES | O=C(C1=C(Br)C=CN1)O | [3][4] |

| Topological Polar Surface Area (TPSA) | 53.09 Ų | [4] |

| logP | 1.4754 | [4] |

Spectroscopic Characterization Insights

While specific spectral data for the benzyl ester is not publicly available, its structure can be unequivocally confirmed by standard analytical techniques. Based on the known spectra of related pyrrole-2-carboxylic acids and benzyl esters, the following characteristic signals are expected:

-

¹H NMR: The spectrum would feature distinct signals for the two protons on the pyrrole ring, a singlet for the N-H proton (which may be broad), and characteristic multiplets for the aromatic protons of the benzyl group, along with a key singlet for the benzylic -CH₂- protons.[6][7]

-

¹³C NMR: The carbon spectrum would show signals for the pyrrole ring carbons, the carboxylate carbon, and the carbons of the benzyl group.

-

IR Spectroscopy: Key vibrational bands would include a strong carbonyl (C=O) stretch for the ester group (typically ~1720-1740 cm⁻¹), C-H stretches for the aromatic rings, and a broad N-H stretch from the pyrrole ring.[8]

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of a single bromine atom.

Synthesis and Purification Protocol

The synthesis of 3-bromo-1H-pyrrole-2-carboxylic acid benzyl ester is most effectively achieved via a two-step process: bromination of a suitable pyrrole precursor followed by esterification. This approach provides a reliable and scalable method for obtaining the target molecule.

Step 1: Synthesis of 3-Bromo-1H-pyrrole-2-carboxylic Acid

The foundational step is the regioselective bromination of pyrrole-2-carboxylic acid. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution. The carboxylic acid group at the 2-position directs bromination primarily to the 3- and 5-positions. Careful control of stoichiometry and reaction conditions is crucial to favor the desired 3-bromo isomer.

Protocol:

-

Dissolve pyrrole-2-carboxylic acid in a suitable solvent such as glacial acetic acid.[9]

-

Cool the solution to 0-5 °C in an ice bath to moderate the reaction rate and improve selectivity.

-

Slowly add a solution of one equivalent of bromine (Br₂) in acetic acid dropwise to the stirred pyrrole solution.

-

Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by TLC.

-

Upon completion, pour the reaction mixture into cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent like ethanol/water may be required for further purification.

Step 2: Benzyl Esterification

The synthesized 3-bromo-1H-pyrrole-2-carboxylic acid is then converted to its benzyl ester. Fischer esterification is a classic and effective method for this transformation.

Protocol:

-

Suspend 3-bromo-1H-pyrrole-2-carboxylic acid in a mixture of benzyl alcohol (acting as both reagent and solvent) and an inert co-solvent like toluene.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Heat the mixture to reflux (typically 110-140 °C) using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.

-

Monitor the reaction by TLC until the starting carboxylic acid is consumed.

-

Cool the reaction mixture and dilute it with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove unreacted acid and catalyst), water, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzyl ester.

Purification and Final Characterization

The crude benzyl ester is typically purified using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.[10] Fractions containing the pure product are combined and concentrated to yield the final 3-bromo-1H-pyrrole-2-carboxylic acid benzyl ester, which should be characterized by NMR and mass spectrometry to confirm its identity and purity.

Synthetic Workflow Diagram

Caption: Two-step synthesis of the target benzyl ester.

Applications in Medicinal Chemistry and Drug Development

The pyrrole nucleus is a cornerstone of many biologically active compounds, exhibiting a wide range of therapeutic activities.[1] The benzyl ester of 3-bromo-1H-pyrrole-2-carboxylic acid can be viewed as both a final compound and a key intermediate for further derivatization.

Rationale for Therapeutic Interest

The utility of this scaffold stems from several key features:

-

Enzyme Inhibition: Pyrrole derivatives have been successfully designed as enzyme inhibitors. For instance, they are known to target Enoyl-acyl carrier protein reductase (ENR), a crucial enzyme in bacterial fatty acid synthesis, making them attractive candidates for novel antibacterial agents.[9]

-

Structural Mimicry: The pyrrole ring can act as a bioisostere for other aromatic systems, allowing it to fit into the binding pockets of various biological targets.

-

Synthetic Versatility: The N-H, bromine, and ester functionalities serve as handles for diversification. The bromine can be used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce new carbon-carbon bonds, while the ester can be hydrolyzed to the acid and coupled with various amines to form amides.

Therapeutic Areas of Interest

Research has demonstrated the potential of pyrrole-containing molecules in several key areas:

-

Antibacterial Agents: Pyrrole-based compounds have shown significant activity against various bacterial strains, including Mycobacterium tuberculosis.[2]

-

Antiviral Activity: Derivatives have been identified as inhibitors of viral replication, with activity reported against HIV, Herpes Simplex Virus (HSV), Influenza A, and even SARS-CoV-2.[1][11]

-

Anticancer Properties: Certain complex pyrrole-carboxamides have demonstrated potent dual anticancer and antiviral activities, highlighting the scaffold's potential in oncology.[11]

-

Antifungal Agents: The pyrrole core is present in compounds that exhibit promising antifungal activity against clinically relevant pathogens.[1]

Mechanism of Action: A Conceptual Model

Caption: Pyrrole derivative blocking an enzyme's active site.

Safety, Handling, and Storage

Proper handling of 3-bromo-1H-pyrrole-2-carboxylic acid and its derivatives is essential in a laboratory setting. The following information is based on safety data for the parent acid and related compounds.[12][13][14]

Hazard Identification

| Hazard Statement | Description | Source(s) |

| H302 | Harmful if swallowed | [14] |

| H315 | Causes skin irritation | [14] |

| H319 | Causes serious eye irritation | [13][14] |

| H335 | May cause respiratory irritation | [13][14] |

Recommended Safety Protocols

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[12][13]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[14] Avoid breathing dust, fumes, or vapors.[13] Minimize dust generation and wash hands thoroughly after handling.[12][13]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[12][13] Store locked up.[13]

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[12][13]

-

Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[12][13]

-

Inhalation: Remove person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12][13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[12][14]

-

Conclusion

3-bromo-1H-pyrrole-2-carboxylic acid is a valuable and versatile building block in synthetic and medicinal chemistry. Its conversion to the benzyl ester provides a derivative that is ripe for investigation as a therapeutic agent or as a key intermediate for the construction of more complex molecular architectures. The established biological significance of the pyrrole scaffold, particularly in the development of anti-infective and anticancer drugs, underscores the potential of this compound. The synthetic protocols, safety information, and therapeutic context provided in this guide offer a solid foundation for researchers aiming to explore and unlock the full potential of this promising chemical entity.

References

-

Der Pharma Chemica. Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. [Link]

-

PMC. (2021). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. [Link]

-

BMRB. bmse000357 Pyrrole-2-carboxylic Acid. [Link]

-

Syrris. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. [Link]

-

ACG Publications. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. [Link]

-

SciTechnol. Therapeutic Significance of Pyrrole in Drug Delivery. [Link]

-

SciSpace. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]

-

PMC. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]

-

MDPI. (2025). Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Bromo-1H-pyrrole-2-carboxylic acid 97% | CAS: 145821-55-2 | AChemBlock [achemblock.com]

- 4. chemscene.com [chemscene.com]

- 5. 3-Bromo-1H-Pyrrole-2-carboxylic acid methyl ester | 941714-57-4 [sigmaaldrich.com]

- 6. bmse000357 Pyrrole-2-carboxylic Acid at BMRB [bmrb.io]

- 7. Pyrrole-2-carboxylic acid(634-97-9) 1H NMR [m.chemicalbook.com]

- 8. acgpubs.org [acgpubs.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. 3-BROMO-1H-PYRROLE-2-CARBOXYLIC ACID METHYL ESTER | 941714-57-4 [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

Engineering the σ-Hole: A Technical Guide to Halogenated Pyrrole Building Blocks in Drug Discovery

Executive Summary

As a Senior Application Scientist navigating the complexities of modern medicinal chemistry, I have observed a paradigm shift in how we perceive halogen atoms. Historically relegated to the role of lipophilic bulk or metabolic blockers, halogens—particularly when attached to electron-rich heteroaromatics like pyrroles—are now recognized as highly directional, structure-directing elements[1]. Translating heavily halogenated natural defense molecules into viable clinical candidates requires rigorous synthetic methodologies and a deep understanding of halogen bonding. This guide details the mechanistic rationale, synthetic workflows, and self-validating protocols necessary to leverage halogenated pyrrole building blocks in drug discovery.

Mechanistic Grounding: The σ-Hole and Halogen Bonding

The causality behind selecting halogenated pyrroles lies in the unique electrostatic phenomenon known as the σ-hole[1]. When a halogen (specifically Cl, Br, or I) is covalently bound to the electron-rich 6π heteroaromatic pyrrole ring, the electron density on the halogen becomes anisotropically distributed.

This creates a localized region of positive electrostatic potential (the σ-hole) on the outermost portion of the halogen, directly opposite the C–X bond[1]. Consequently, the halogen acts as a Lewis acid, forming highly directional non-covalent interactions (halogen bonds) with Lewis bases, such as the ubiquitous carbonyl oxygens found in protein backbones[1]. By utilizing specific halogenated pyrrole building blocks, we can engineer drug candidates that achieve superior target affinity and residence time compared to their non-halogenated counterparts. Furthermore, the pyrrole scaffold itself significantly influences the electronic structure, dictating the accessibility and strength of the resulting halogen bond[1].

Synthetic Strategies: Skeletal Editing and Cross-Coupling

To harness this potential, we must move beyond traditional electrophilic aromatic substitution, which often yields complex, difficult-to-separate mixtures of polyhalogenated isomers. Modern drug discovery demands absolute precision.

-

Regiospecific Skeletal Editing : Recent advances have demonstrated the regiospecific ring expansion of 2H-azetines into halogenated pyrroles[2]. This 4→5 skeletal editing strategy leverages the inherent reactivity of the four-membered ring to introduce halogens at specific positions (e.g., 3-fluoro or 3-bromopyrroles) with absolute regiocontrol, bypassing the electronic directing effects that plague direct pyrrole halogenation[2].

-

Cross-Coupling Platforms : Halogenated building blocks such as 4-iodo-1H-pyrrole-2-carbaldehyde serve as ideal substrates for Suzuki-Miyaura and Negishi cross-coupling reactions[3]. This allows for the modular assembly of complex bipyrroles (akin to marinopyrroles) or functionalized monomers without disrupting the delicate electronic balance of the pyrrole core.

Caption: Workflow for halogenated pyrrole drug discovery and optimization.

Quantitative Data: Pharmacokinetic and Efficacy Profiling

The transition from natural products to optimized drug candidates requires careful tuning of physicochemical properties. Highly halogenated natural pyrrolomycins act as protonophores, depolarizing bacterial membranes, but suffer from extreme lipophilicity and poor bioavailability[4],[5]. Through fragment-based bioisostere approaches, novel fluorinated pyrrolomycins have been developed that maintain potent antibiofilm activity while drastically improving pharmacokinetic profiles[6].

| Compound | Halogenation | Primary Mechanism | MIC (S. aureus) | Biofilm Eradication | clogP | Oral Bioavailability |

| Pyrrolomycin C | Cl (Multiple) | Protonophore / Depolarization | ~0.5 μg/mL | N/A | >5.0 | < 10% |

| Marinopyrrole A | Cl (Multiple) | MRSA / Unknown | ~0.3 μg/mL | N/A | 5.6 | Poor |

| Fluorinated Pyrrolomycin 4 | F, Cl | MRSA / Biofilm Disruption | 0.073 μg/mL | 8.0 μg/mL | 4.1 | 35% |

Table 1: Comparative profiling of natural vs. synthetic halogenated pyrroles. Data highlights the optimization of Fluorinated Pyrrolomycin 4 for systemic viability[6],[5].

Experimental Protocol: Synthesis and Validation of Fluorinated Pyrrolomycin Analogs

To ensure self-validating and reproducible results, the following protocol outlines the fragment-based synthesis and subsequent antibiofilm validation of a fluorinated pyrrolomycin analog.

Phase 1: Synthesis of the Fluorinated Pyrrole Core via Skeletal Editing

-

Precursor Activation : Dissolve 1.0 eq of the selected 2H-azetine precursor in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Causality: Argon prevents oxidative degradation of the electron-rich intermediates, while anhydrous DCM minimizes competitive hydrolysis of the highly reactive azetine intermediate.

-

-

Halogenation/Ring Expansion : Introduce 1.2 eq of the electrophilic fluorinating reagent (e.g., Selectfluor) at -78°C, followed by a catalytic amount of Lewis acid (e.g., BF3·OEt2).

-

Causality: The cryogenic temperature controls the highly exothermic ring expansion, ensuring regiospecificity (preventing off-target fluorination) and suppressing polymerization pathways[2].

-

-

Quenching and Purification : Quench the reaction with saturated aqueous NaHCO3. Extract with ethyl acetate, dry over MgSO4, and purify via flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the pure 3-fluoro-1H-pyrrole building block.

Phase 2: Biofilm Eradication Assay (Staphylococcus aureus)

-

Biofilm Formation : Inoculate S. aureus (e.g., ATCC 29213) in Tryptic Soy Broth (TSB) supplemented with 1% glucose in a 96-well microtiter plate. Incubate statically at 37°C for 24 hours to establish a mature biofilm.

-

Causality: Glucose supplementation is critical as it induces the expression of biofilm-associated proteins and polysaccharide intercellular adhesin (PIA), creating a robust, clinically relevant biofilm matrix.

-

-

Compound Challenge : Wash the wells gently with PBS to remove planktonic cells. Add the synthesized fluorinated pyrrolomycin in serially diluted concentrations (ranging from 0.5 to 64 μg/mL) in fresh media. Include a vehicle control (DMSO < 1%) and a positive control (e.g., Vancomycin). Incubate for an additional 24 hours.

-

Viability Quantification (Self-Validating Step) : Utilize the XTT reduction assay. Add XTT and menadione to each well; viable metabolically active cells will reduce the tetrazolium salt to a water-soluble orange formazan. Measure absorbance at 490 nm.

-

Causality: Unlike crystal violet, which stains both live and dead biomass (leading to false negatives for drug efficacy), XTT specifically quantifies surviving metabolically active cells. This ensures the calculated Minimum Biofilm Eradication Concentration (MBEC) reflects true bactericidal activity rather than mere biomass detachment[6].

-

Conclusion

The strategic incorporation of halogenated pyrrole building blocks represents a highly rational approach to overcoming antimicrobial resistance and optimizing pharmacokinetic profiles. By leveraging the σ-hole for targeted halogen bonding and employing precise skeletal editing for synthesis, we can transform historically toxic natural products into highly selective, bioavailable therapeutics.

References[4] Pyrrolomycins Are Potent Natural Protonophores | Antimicrobial Agents and Chemotherapy (asm.org). Available Here[1] Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology | ACS Publications. Available Here[7] Broad-Spectrum Anti-Infective Activity of Natural Compounds Pyrrolomycins, Marinopyrroles, and Their Analogs | MDPI. Available Here[6] Novel fluorinated pyrrolomycins as potent anti-staphylococcal biofilm agents: Design, synthesis, pharmacokinetics and antibacterial activities | PubMed (nih.gov). Available Here[2] Regiospecific Skeletal Editing of Azetines towards Halogenated Pyrroles | ChemRxiv. Available Here[5] Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives | MDPI. Available Here[3] organic compounds (4-iodo-1H-pyrrole-2-carbaldehyde) | Semantic Scholar. Available Here

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. journals.asm.org [journals.asm.org]

- 5. mdpi.com [mdpi.com]

- 6. Novel fluorinated pyrrolomycins as potent anti-staphylococcal biofilm agents: Design, synthesis, pharmacokinetics and antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzyl 3-bromo-1H-pyrrole-2-carboxylate molecular weight and formula

Executive Summary

Benzyl 3-bromo-1H-pyrrole-2-carboxylate (CAS: Not widely listed; derived from specific protocols) is a specialized heterocyclic intermediate critical in the total synthesis of marine alkaloids (e.g., Agelastatin A) and the development of metallo-β-lactamase (MBL) inhibitors.

Unlike its 4-bromo or 5-bromo isomers, which are easily accessible via standard electrophilic aromatic substitution (EAS), the 3-bromo isomer requires a sophisticated "molecular engineering" approach to overcome the natural reactivity patterns of the pyrrole ring. This guide details the physicochemical profile, the requisite regioselective synthetic architecture, and the mechanistic logic required to isolate this elusive scaffold.

Physicochemical Profile

| Parameter | Data |

| IUPAC Name | Benzyl 3-bromo-1H-pyrrole-2-carboxylate |

| Molecular Formula | C₁₂H₁₀BrNO₂ |

| Molecular Weight | 280.12 g/mol |

| Physical State | Pale orange oil (solidifies upon storage/cooling) |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |

| Key Functionality | Orthogonal protection (Benzyl ester), C3-Halogen handle |

Synthetic Architecture & Methodology

The synthesis of the 3-bromo isomer poses a challenge: Pyrrole naturally undergoes EAS at the C4 and C5 positions when the C2 position is blocked by an electron-withdrawing group (EWG). Direct bromination of benzyl pyrrole-2-carboxylate yields the 4-bromo or 5-bromo product, not the 3-bromo.

To access the 3-position , we must invert the electronic bias of the ring using a Blocking/Directing Group Strategy . The most robust protocol utilizes an N-phenylsulfonyl directing group to facilitate C3-bromination followed by C2-lithiation.

Experimental Workflow (Step-by-Step)

Phase 1: Electronic Modulation (N-Protection)

-

Reagents: Pyrrole, NaH, PhSO₂Cl, DMF.

-

Protocol: Treat pyrrole with NaH in DMF at 0°C. Add benzenesulfonyl chloride.

-

Mechanism: The bulky, electron-withdrawing sulfonyl group deactivates the ring but sterically hinders the C2/C5 positions slightly, and more importantly, sets up the ring for the next specific bromination conditions.

Phase 2: Regioselective C3-Bromination

-

Reagents: N-(Phenylsulfonyl)pyrrole, Bromine (Br₂), Acetic Acid (AcOH).[1]

-

Protocol: Add Br₂ dropwise to the protected pyrrole in AcOH. Reflux for 1 hour.

-

Outcome: Yields 3-bromo-1-(phenylsulfonyl)-1H-pyrrole .

-

Mechanistic Insight: Under these conditions, the N-sulfonyl group directs substitution to the β-position (C3) due to the deactivation of the α-positions (C2/C5) and specific transition state stabilization.

Phase 3: C2-Functionalization (The "Trap")

-

Reagents: LDA (Lithium Diisopropylamide), Benzyl Chloroformate (CbzCl), THF.

-

Protocol:

-

Cool the 3-bromo-intermediate to -78°C in THF.

-

Add LDA.[2] The N-sulfonyl group directs lithiation exclusively to the C2 position (Ortho-Lithiation).

-

Quench the C2-lithio species with Benzyl Chloroformate (CbzCl).

-

-

Outcome: Benzyl 3-bromo-1-(phenylsulfonyl)-pyrrole-2-carboxylate .

Phase 4: Deprotection

-

Protocol: Treat the intermediate with TBAF in THF at room temperature to cleave the sulfonyl group.

-

Final Product: Benzyl 3-bromo-1H-pyrrole-2-carboxylate .

Visualization: Synthesis Pathway

The following diagram illustrates the regioselective logic required to bypass the natural C4/C5 reactivity of the pyrrole ring.

Caption: Figure 1. Chemo- and regioselective route to Benzyl 3-bromo-1H-pyrrole-2-carboxylate via N-sulfonyl directed lithiation.

Quality Control & Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

-

¹H NMR (DMSO-d₆/CDCl₃):

-

δ ~12.0 ppm: Broad singlet (NH). Absence indicates failure of deprotection.

-

δ ~7.30–7.45 ppm: Multiplet (5H, Benzyl aromatic ring).

-

δ ~6.8–7.0 ppm: Doublet/Multiplet (Pyrrole C5-H).

-

δ ~6.2–6.4 ppm: Doublet/Multiplet (Pyrrole C4-H). Coupling constant J~2-3 Hz is characteristic of pyrrole 4,5-interaction.

-

δ ~5.3 ppm: Singlet (2H, Benzyl CH₂).

-

-

Mass Spectrometry (LC-MS):

-

[M+H]⁺: Expect peaks at 280.0 and 282.0 (1:1 ratio) confirming the presence of a single Bromine atom.

-

Applications in Drug Discovery

-

Metallo-β-Lactamase (MBL) Inhibitors: The 3-bromo substituent serves as a vital vector for Suzuki-Miyaura cross-coupling . Researchers utilize this handle to install aryl or heteroaryl groups at C3, optimizing binding affinity within the active site of B1 subclass MBLs (e.g., NDM-1, VIM-2). The benzyl ester acts as a lipophilic prodrug moiety or a temporary protecting group during these couplings.

-

Marine Alkaloid Synthesis (Agelastatin A): The Agelastatin family of alkaloids features a highly functionalized tetracyclic core. The 3-bromo-pyrrole unit is a precursor for the C-ring formation, where the bromine atom often facilitates oxidative cyclization or acts as a placeholder for nitrogen insertion via Buchwald-Hartwig amination.

Safety & Handling

-

Hazard Identification: Irritant (Skin/Eye). Potential sensitizer.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is prone to oxidation and discoloration (darkening) upon prolonged exposure to air/light.

-

Handling: Use only in a chemical fume hood. Avoid contact with strong oxidizing agents.

References

-

Primary Synthesis & Application

- Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxyl

- Source: ACS Infectious Diseases / Journal of Medicinal Chemistry (via ACS Public

- Context: Describes the synthesis of "Compound S1" (Benzyl 3-bromo-1H-pyrrole-2-carboxyl

-

URL: [Link]

-

Mechanistic Grounding (Regioselectivity)

-

General Pyrrole Chemistry

Sources

- 1. Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

Benzyl 3-bromo-1H-pyrrole-2-carboxylate SMILES and InChI key

Executive Summary

Benzyl 3-bromo-1H-pyrrole-2-carboxylate (CAS: 2387596-41-8) is a specialized heterocyclic intermediate critical in the synthesis of Metallo-β-lactamase (MBL) inhibitors and marine alkaloid analogs. Unlike simple pyrroles, this scaffold presents a unique "orthogonal reactivity" profile: the C3-bromine serves as a handle for cross-coupling (Suzuki-Miyaura), while the benzyl ester acts as a robust protecting group removable via mild hydrogenolysis, preserving sensitive C3-aryl substitutions that might degrade under acidic/basic hydrolysis.

This guide details the structural identity, a validated regioselective synthesis protocol (circumventing the common C4/C5-bromination pitfalls), and the strategic application of this molecule in drug discovery.

Part 1: Chemical Identity & Physicochemical Profile[1]

The precise identification of this scaffold is essential due to the high probability of regioisomerism (e.g., 4-bromo or 5-bromo isomers) in pyrrole chemistry.

| Parameter | Data / Descriptor |

| IUPAC Name | Benzyl 3-bromo-1H-pyrrole-2-carboxylate |

| Common Name | 3-Bromo-pyrrole-2-carboxylic acid benzyl ester |

| CAS Registry Number | 2387596-41-8 |

| Molecular Formula | C₁₂H₁₀BrNO₂ |

| Molecular Weight | 280.12 g/mol |

| SMILES (Canonical) | O=C(OCc1ccccc1)c1[nH]ccc1Br |

| InChI String | InChI=1S/C12H10BrNO2/c13-11-7-8-14-12(11)10(15)16-6-9-4-2-1-3-5-9/h1-5,7-8,14H,6H2 |

| InChI Key | GOMHGWFZJJJXGT-UHFFFAOYSA-N |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, THF; Insoluble in water |

Structural Visualization

Figure 1: Structural deconstruction highlighting the orthogonal reactivity handles at C3 and C2.

Part 2: Synthetic Integrity & Regioselectivity

The Regioselectivity Challenge

Direct bromination of benzyl 1H-pyrrole-2-carboxylate is not recommended . Electrophilic aromatic substitution on pyrrole-2-esters typically favors the C4 or C5 positions due to the directing effect of the ester and the inherent electron density of the pyrrole ring. Obtaining the C3-bromo isomer requires a "Directed Ortho-Metalation" (DoM) strategy or specific blocking groups.

Validated Protocol: The N-Sulfonyl Route

The most authoritative route utilizes an N-phenylsulfonyl group to direct bromination to the C3 position (beta-position) and facilitate C2-lithiation.

Reaction Scheme:

-

Protection: Pyrrole

1-(Phenylsulfonyl)pyrrole.[1] -

Bromination: 1-(Phenylsulfonyl)pyrrole

3-Bromo-1-(phenylsulfonyl)pyrrole. -

C2-Functionalization: Lithiation (LDA) followed by trapping with Benzyl Chloroformate (CbzCl).

-

Deprotection: Removal of the sulfonyl group using TBAF.[2]

Figure 2: Step-by-step synthetic pathway ensuring C3-regiocontrol via N-sulfonyl direction.[2]

Part 3: Experimental Protocol (Self-Validating System)

This protocol is adapted from high-impact medicinal chemistry literature (e.g., ACS Infectious Diseases, 2021) to ensure reproducibility.

Step 1: Preparation of 3-Bromo-1-(phenylsulfonyl)-1H-pyrrole

-

Reagents: 1-(phenylsulfonyl)pyrrole (1.0 eq), Bromine (1.0 eq), Acetic Acid (AcOH).[1]

-

Procedure:

-

Dissolve 1-(phenylsulfonyl)pyrrole in AcOH.

-

Add Br₂ in AcOH dropwise at room temperature.

-

Reflux for 1 hour. The electron-withdrawing sulfonyl group deactivates the ring, but the specific conditions favor the 3-bromo isomer over the 2- or 4- positions relative to the bulky N-group.

-

Validation Point: 1H NMR should show signals characteristic of 3-substitution (distinct coupling constants

and

-

Step 2: Lithiation and Carboxylation (The Critical Step)

-

Reagents: 3-bromo-1-(phenylsulfonyl)pyrrole, LDA (Lithium Diisopropylamide), Benzyl Chloroformate (CbzCl), THF (anhydrous).

-

Procedure:

-

Cool a solution of the pyrrole intermediate in dry THF to -78°C under Argon.

-

Add LDA (1.2 eq) slowly. The bulky N-sulfonyl group directs lithiation to the adjacent C2 position (Ortho-Lithiation).

-

Stir for 30 mins at -78°C.

-

Add Benzyl Chloroformate (1.5 eq) dropwise.

-

Allow to warm to RT.

-

Purification: Silica gel chromatography (EtOAc/Hexanes).

-

Step 3: Deprotection to Title Compound

Part 4: Therapeutic & Research Applications

The Benzyl 3-bromo-1H-pyrrole-2-carboxylate scaffold is not merely a building block; it is a strategic "vector" in drug design, particularly for Metallo-β-lactamase (MBL) Inhibitors .

Mechanism of Action in MBL Inhibition

Bacterial resistance to carbapenems is often driven by MBLs (e.g., NDM-1).

-

C3-Diversification: The bromine atom is replaced (via Suzuki coupling) with aryl groups (e.g., 4-fluorophenyl).[2] These aryl groups interact with the hydrophobic pocket of the MBL enzyme.

-

C2-Binding: The carboxylate (after benzyl deprotection) coordinates with the Zinc ions (

) in the enzyme's active site. -

N-Sulfamoylation: Often, the N1 position is further functionalized with a sulfamoyl group to displace the bridging hydroxide ion in the enzyme.

Figure 3: Transformation of the scaffold into a bioactive NDM-1 inhibitor.

References

-

ACS Infectious Diseases : "Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates".[2] Provides the primary synthesis route and application in NDM-1 inhibition.

-

PubChem : "Benzyl 3-bromo-1H-pyrrole-2-carboxylate". Verification of chemical identity and CAS.

-

Google Patents : "Antibacterial Compounds (WO2019220125A1)". Details the scale-up and utility of the scaffold in antibiotic research.

-

Journal of Organic Chemistry : "Regioselective Bromination of Acylated Pyrroles". Discusses the mechanistic challenges of pyrrole bromination.

Sources

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling for Benzyl 3-bromo-1H-pyrrole-2-carboxylate

Introduction: The Strategic Importance of 2,3-Disubstituted Pyrroles

Pyrrole scaffolds are privileged structures in medicinal chemistry and materials science, with 2,3-disubstituted pyrroles forming the core of numerous biologically active compounds and functional materials.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[3] This application note provides a detailed guide to the Suzuki-Miyaura coupling of benzyl 3-bromo-1H-pyrrole-2-carboxylate, a key intermediate for accessing a diverse range of 2,3-disubstituted pyrrole derivatives. We will delve into the mechanistic underpinnings of the reaction, offer optimized protocols, and provide insights into troubleshooting common challenges.

The benzyl ester functionality in the starting material serves a dual purpose: it acts as a protecting group for the carboxylic acid and can be readily removed under mild conditions post-coupling, allowing for further synthetic manipulations. The bromine atom at the 3-position is strategically placed for palladium-catalyzed cross-coupling, as C-Br bonds are generally more reactive than C-Cl bonds in the crucial oxidative addition step of the catalytic cycle.[4]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6][7] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the benzyl 3-bromo-1H-pyrrole-2-carboxylate, forming a Pd(II) intermediate.[7]

-

Transmetalation: The organoboron species (boronic acid or ester) is activated by a base, facilitating the transfer of the organic group from boron to the palladium center.[8][9] This step regenerates the boron species and forms a new diorganopalladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the product.[8] This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Suzuki-Miyaura coupling of benzyl 3-bromo-1H-pyrrole-2-carboxylate with a variety of boronic acids. Optimization may be required for specific substrates.

Materials:

-

Benzyl 3-bromo-1H-pyrrole-2-carboxylate

-

Aryl- or vinylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system with a specific ligand) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous solvent (e.g., dioxane, toluene, or a mixture such as dioxane/water)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add benzyl 3-bromo-1H-pyrrole-2-carboxylate (1.0 eq.), the desired boronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

-

Solvent Addition and Degassing: Add the anhydrous solvent (e.g., dioxane/water 4:1). It is crucial to degas the reaction mixture thoroughly by bubbling an inert gas (nitrogen or argon) through the solution for 15-30 minutes. This removes dissolved oxygen which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Optimization of Reaction Conditions: A Comparative Overview

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. For a substrate like benzyl 3-bromo-1H-pyrrole-2-carboxylate, which contains both electron-withdrawing (ester) and electron-donating (pyrrole N-H) groups, careful optimization is key. In many cases, protection of the pyrrole nitrogen with groups like SEM ((2-(trimethylsilyl)ethoxy)methyl) can prevent side reactions and improve yields.[1][10][11]

| Parameter | Reagent/Condition | Rationale and Key Considerations | References |

| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Pd(PPh₃)₄ is a common choice as it is a pre-formed Pd(0) catalyst. Pd₂(dba)₃ and Pd(OAc)₂ are Pd(0) and Pd(II) precursors, respectively, and require a ligand for activity. | [1][12] |

| Ligand | PPh₃, Buchwald-type ligands (e.g., SPhos, XPhos), dppf | The choice of ligand is critical. Bulky, electron-rich phosphine ligands often enhance the rate of oxidative addition and reductive elimination. For challenging couplings, specialized ligands are often necessary. | [13][14][15] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | The base activates the boronic acid for transmetalation. The strength of the base can influence the reaction rate and the potential for side reactions. Cs₂CO₃ is often effective for less reactive substrates. | [1][15][16] |

| Solvent | Dioxane/H₂O, Toluene, THF, DMF | A mixture of an organic solvent and water is common, as water can aid in the dissolution of the base and facilitate the reaction. Anhydrous conditions with a base like K₃PO₄ can be beneficial if protodeborylation is a concern. | [1][15] |

| Temperature | 80 - 110 °C | Higher temperatures generally increase the reaction rate, but can also lead to catalyst decomposition or side reactions. Microwave irradiation can sometimes accelerate the reaction and improve yields. | [17][18] |

Troubleshooting Common Issues

| Problem | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Ensure proper degassing to remove oxygen. Use a fresh batch of catalyst. Consider a more active pre-catalyst/ligand system. |

| Low reaction temperature | Increase the reaction temperature in increments. | |

| Dehalogenation of Starting Material | Presence of water/protic sources | Use anhydrous solvents and a base like K₃PO₄. |

| Catalyst system promotes hydrodehalogenation | Screen different palladium catalysts and ligands. | |

| Protodeborylation of Boronic Acid | Reaction conditions too harsh | Use a milder base (e.g., NaHCO₃) or lower the reaction temperature. Consider using a boronic ester, which can be more stable. |

| Formation of Homocoupled Byproducts | Inefficient cross-coupling | Optimize the stoichiometry of the reactants. Ensure efficient stirring. |

Conclusion

The Suzuki-Miyaura coupling of benzyl 3-bromo-1H-pyrrole-2-carboxylate is a robust and highly adaptable method for the synthesis of a wide array of 2,3-disubstituted pyrroles. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields and access novel chemical entities for drug discovery and materials science applications. The protocols and insights provided in this application note serve as a valuable starting point for the successful implementation of this important transformation.

References

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Retrieved from [Link]

-

Suzuki-Miyaura Coupling - eFan's Blog. (2024, October 24). Retrieved from [Link]

-

Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Retrieved from [Link]

-

Suzuki reaction - Wikipedia. Retrieved from [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]

-

Palladium-catalysed cross-coupling reactions of ruthenium bis-terpyridyl complexes: strategies for the incorporation and exploitation of boronic acid functionality - New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

-

Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - PMC. (2025, December 29). Retrieved from [Link]

-

An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC. Retrieved from [Link]

-

Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. (2005, March 8). Retrieved from [Link]

-

Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF - ResearchGate. Retrieved from [Link]

-

(PDF) An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - ResearchGate. (2025, October 16). Retrieved from [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

-

Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (2019, December 18). Retrieved from [Link]

-

How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024, February 23). Retrieved from [Link]

-

Technology for the production of disubstituted pyrroles - E3S Web of Conferences. Retrieved from [Link]

-

Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. (2017, May 9). Retrieved from [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012, April 16). Retrieved from [Link]

-

A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal. Retrieved from [Link]

-

An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected - Semantic Scholar. (2019, April 22). Retrieved from [Link]

-

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing. Retrieved from [Link]

Sources

- 1. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. mt.com [mt.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Suzuki-Miyaura Coupling – eFan's Blog [chem-fan.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. reddit.com [reddit.com]

- 16. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

Hydrogenolysis of benzyl ester protecting groups in pyrroles

Application Note: Mild and Efficient Hydrogenolysis of Benzyl Ester Protecting Groups in Pyrrole Synthesis

Introduction & Mechanistic Insights

The protection of carboxylic acids as benzyl (Bn) esters is a cornerstone strategy in pyrrole and porphyrin chemistry. Pyrroles are notoriously sensitive to harsh acidic or basic conditions, which can induce unwanted polymerization, ring-opening, or degradation. Benzyl esters offer a distinct advantage: they can be cleaved under highly mild, neutral reductive conditions via catalytic hydrogenolysis, leaving the fragile pyrrole nucleus intact (1)[1].

The mechanism of Pd/C-catalyzed hydrogenolysis involves the adsorption of the benzylic C-O bond onto the palladium surface, followed by oxidative addition, hydrogen transfer from adsorbed H₂, and reductive elimination. This yields the free pyrrole-carboxylic acid and toluene as a volatile byproduct. A critical consideration in pyrrole chemistry is the stability of the resulting product: pyrrole-2-carboxylic acids are highly prone to spontaneous decarboxylation, especially under thermal stress (2)[2]. Therefore, controlling the reaction temperature and avoiding strong acids are paramount.

Experimental Design & Causality

When designing a hydrogenolysis protocol for pyrroles, several variables dictate success:

-

Catalyst Choice: 10% Palladium on Carbon (Pd/C) is the gold standard. It provides sufficient activity for C-O cleavage without reducing the aromatic pyrrole ring.

-

Solvent Selection: Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc) are preferred over alcohols (MeOH/EtOH) to prevent unwanted transesterification or acetal formation if formyl groups are present[1].

-

Transfer Hydrogenation Alternative: If gaseous H₂ is hazardous or unavailable, triethylsilane (TES) with Pd/C can serve as an effective in situ hydrogen donor, completing the deprotection in minutes (3)[3].

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the quantitative parameters and rationales for optimizing the hydrogenolysis of benzyl pyrrole-2-carboxylates.

| Parameter | Standard Condition | Alternative | Causality / Rationale |

| Catalyst Loading | 10 wt% of 10% Pd/C | 20 wt% (for sluggish reactions) | 10 wt% balances reaction rate and cost. Higher loading is required if trace sulfur/halogens poison the catalyst. |

| Solvent | THF or EtOAc (0.1 M) | EtOH (95%) | THF dissolves polar pyrroles well and avoids transesterification. EtOH is faster but risks side reactions[1]. |

| H₂ Source | H₂ gas (Balloon, 1 atm) | Triethylsilane (TES, 10 eq) | 1 atm H₂ is mild enough to prevent pyrrole ring reduction. TES offers rapid transfer hydrogenation[3]. |

| Temperature | 20–25 °C (Room Temp) | Strictly < 30 °C | Elevated temperatures trigger the decarboxylation of pyrrole-2-carboxylic acids into α-free pyrroles[2]. |

Workflow Visualization

Figure 1: Step-by-step workflow for the catalytic hydrogenolysis of benzyl pyrrole esters.

Detailed Step-by-Step Protocol

Note: This protocol is designed as a self-validating system. Intermediate checks ensure the integrity of the reaction before proceeding.

Reagents & Equipment:

-

Benzyl pyrrole-2-carboxylate derivative (1.0 equiv, e.g., 4 mmol)[1]

-

10% Palladium on Carbon (Pd/C, ~10% by weight of the substrate)[1]

-

Tetrahydrofuran (THF, anhydrous) or Ethanol (95%) (65 mL)[1]

-

Triethylamine (TEA, ~10 drops) - Optional, added to neutralize acidic byproducts and prevent premature decarboxylation[1]

-

Hydrogen gas balloon and 3-way stopcock

-

Celite® 545

Procedure:

-

Preparation & Degassing: In a flame-dried round-bottom flask, dissolve the benzyl ester pyrrole (4 mmol) in THF (65 mL). Add ~10 drops of triethylamine to maintain a slightly basic environment[1]. Cap with a rubber septum and degas the solution by bubbling nitrogen gas directly into the liquid for 10 minutes.

-

Causality: Degassing removes dissolved oxygen, preventing the potentially explosive ignition of Pd/C and minimizing the oxidative degradation of the pyrrole.

-

-

Catalyst Addition: Briefly remove the nitrogen line and carefully add 10% Pd/C (~10% by weight of the pyrrole). Re-seal and purge the headspace with nitrogen for another 2 minutes.

-

Hydrogen Atmosphere: Attach a hydrogen-filled balloon via a needle and a 3-way stopcock. Evacuate the flask headspace slightly (using a vacuum line) and backfill with H₂. Repeat this pump-purge cycle 3 times to ensure a pure H₂ atmosphere.

-

Reaction: Stir the suspension vigorously at room temperature (20–25 °C) overnight[1].

-

Self-Validation (TLC): Monitor the reaction via TLC (e.g., 3:1 Hexanes/EtOAc). The starting material will be UV-active with a high Rf. The resulting carboxylic acid will be highly polar, remaining at the baseline. Stain with Bromocresol Green (carboxylic acids appear as yellow spots on a blue background).

-

-

Filtration: Once TLC confirms complete consumption of the starting material, replace the H₂ balloon with a nitrogen line. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with ethyl acetate or methanol.

-

Safety Note: Never let the Pd/C filter cake dry out completely in the air, as it can spontaneously ignite. Keep it wet with water before disposal.

-

-

Workup & Concentration: Concentrate the filtrate to dryness under reduced pressure. Crucial: Maintain the water bath temperature below 30 °C to prevent the thermal decarboxylation of the pyrrole-2-carboxylic acid[2].

-

Purification: The residue can be dissolved in 5% aqueous ammonium hydroxide and washed with ethyl acetate to remove non-polar impurities, followed by careful acidification (pH ~4) at 0 °C to precipitate the pure pyrrole-carboxylic acid[1].

-

Self-Validation (NMR): ¹H NMR (CDCl₃ or DMSO-d₆) should show the complete disappearance of the benzylic -CH₂- singlet (typically around δ 5.3 ppm) and the aromatic phenyl protons (δ 7.3–7.5 ppm)[2].

-

Troubleshooting

-

Incomplete Conversion: If starting material persists after 12 hours, the catalyst may be poisoned by trace sulfur or halogens in the starting material. Solution: Filter the mixture, add fresh Pd/C, and restart the hydrogenolysis. Alternatively, switch to the Triethylsilane (TES) transfer hydrogenation protocol[3].

-

Product Loss via Decarboxylation: If NMR shows the loss of the carboxylic acid group (appearance of an α-pyrrolic proton around δ 6.5–6.8 ppm), the product has decarboxylated[2]. Solution: Ensure the rotary evaporator bath is strictly <30 °C and maintain a slightly basic environment (using TEA) during the reaction[1].

References

- Synthesis and Luminescence of Soluble meso-Unsubstituted Tetrabenzo- and Tetranaphtho[2,3]porphyrins.National Institutes of Health (PMC).

- General procedure for the synthesis of 2-formyl pyrroles.Organic & Biomolecular Chemistry - Acadia University.

- Pd−C-Induced Catalytic Transfer Hydrogenation with Triethylsilane.The Journal of Organic Chemistry - ACS Publications.

Sources

Strategic Functionalization of the C3 Position in Pyrrole-2-carboxylates: A Detailed Guide for Medicinal and Process Chemists

Abstract: The pyrrole-2-carboxylate scaffold is a privileged motif in medicinal chemistry, and the ability to selectively functionalize its C3 position is a critical strategy for the development of novel therapeutics. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of established and robust protocols for achieving C3-functionalization. We will delve into the mechanistic underpinnings of regioselectivity and provide step-by-step procedures for key transformations including halogenation, nitration, Friedel-Crafts acylation, and palladium-catalyzed cross-coupling reactions.

Introduction: The Significance of C3 Functionalization

The pyrrole ring, an electron-rich aromatic heterocycle, is a cornerstone of many natural products and pharmaceutical agents. The inherent reactivity of the pyrrole nucleus towards electrophilic substitution typically favors the C2 and C5 positions due to the greater stabilization of the cationic intermediate through resonance. However, in pyrrole-2-carboxylates, the electron-withdrawing nature of the ester group at C2 deactivates the adjacent C5 position and directs incoming electrophiles towards the C3 and C4 positions. While electronic factors often still favor the C4 position, strategic manipulation of reaction conditions and reagents can achieve selective functionalization at the C3 position. This targeted modification is of paramount importance as it unlocks novel chemical space for the exploration of structure-activity relationships (SAR) in drug discovery programs.

This guide provides a curated collection of reliable protocols, mechanistic insights, and practical considerations for the successful C3-functionalization of pyrrole-2-carboxylates.

Electrophilic Halogenation: Gateway to Cross-Coupling Chemistry

The introduction of a halogen atom at the C3 position of a pyrrole-2-carboxylate is a pivotal transformation, as it installs a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions. The choice of halogenating agent and the precise control of reaction conditions are crucial for achieving the desired regioselectivity.

C3-Chlorination with Sulfuryl Chloride (SO₂Cl₂)

Mechanism Insight: Sulfuryl chloride serves as a potent electrophilic chlorinating agent. The reaction proceeds through a standard electrophilic aromatic substitution pathway. The C2-ester group deactivates the C5 position, and while the C4 position is electronically more favored, the C3 position can be targeted under kinetically controlled conditions, often at low temperatures. Steric hindrance from the C2-ester can also play a role in directing the electrophile to the less hindered C3 position.

Experimental Protocol:

Materials:

-

Ethyl pyrrole-2-carboxylate

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add ethyl pyrrole-2-carboxylate (1.0 eq) and anhydrous DCM (to achieve a ~0.2 M solution).

-

Cooling: Cool the stirred solution to 0 °C in an ice bath.

-

Reagent Addition: Add sulfuryl chloride (1.05 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.

-

Quenching: Once the starting material is consumed, slowly and carefully add saturated aqueous NaHCO₃ solution to quench the reaction.

-

Work-up: Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 3-chloro-pyrrole-2-carboxylate.

Data Presentation: C3-Halogenation

| Entry | Halogenating Agent | Substrate | Solvent | Temp. | Yield (%) |

| 1 | SO₂Cl₂ | Ethyl pyrrole-2-carboxylate | DCM | 0 °C | 80-90 |

| 2 | NCS | N-Tosyl-pyrrole | Acetonitrile | RT | High |

NCS: N-Chlorosuccinimide

Workflow Visualization: C3-Chlorination

Caption: Workflow for the C3-chlorination of ethyl pyrrole-2-carboxylate.

Electrophilic Nitration at the C3 Position

The introduction of a nitro group at the C3 position offers a versatile entry point for further synthetic modifications, most notably its reduction to an amino group, a common pharmacophore.

C3-Nitration using Nitric Acid in Acetic Anhydride

Mechanism Insight: The combination of nitric acid and acetic anhydride generates acetyl nitrate in situ, a milder and more selective nitrating agent than the standard nitric acid/sulfuric acid mixture, which often leads to polymerization of the sensitive pyrrole ring. The regioselectivity is a delicate balance of electronic and steric effects, and careful temperature control is paramount to favor C3-nitration.

Experimental Protocol:

Materials:

-

Methyl pyrrole-2-carboxylate

-

Fuming nitric acid

-

Acetic anhydride

-

Standard laboratory glassware for low-temperature reactions

Procedure:

-

Preparation of Nitrating Agent: In a separate flask, slowly add fuming nitric acid (1.1 eq) to acetic anhydride (3-5 eq) at 0 °C. Stir the mixture for 15 minutes to generate acetyl nitrate.

-

Reaction Setup: Dissolve methyl pyrrole-2-carboxylate (1.0 eq) in acetic anhydride in a three-necked flask equipped with a thermometer and a dropping funnel.

-

Cooling: Cool the solution to -10 °C using an ice-salt bath.

-

Reagent Addition: Add the freshly prepared acetyl nitrate solution dropwise to the pyrrole solution, maintaining the internal temperature below -5 °C.

-

Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

-

Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice. The solid product will precipitate.

-

Work-up: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

Drying: Dry the product under vacuum to yield methyl 3-nitro-pyrrole-2-carboxylate.

Data Presentation: C3-Nitration

| Entry | Nitrating Agent | Substrate | Solvent | Temp. | Yield (%) |

| 1 | HNO₃ / Ac₂O | Methyl pyrrole-2-carboxylate | Ac₂O | -10 °C | 75-85 |

Friedel-Crafts Acylation: Building Complexity at C3

The Friedel-Crafts acylation is a powerful tool for installing acyl groups, which can serve as handles for further elaboration of the pyrrole scaffold.

C3-Acylation using Acid Chlorides and Aluminum Chloride

Mechanism Insight: This classic electrophilic aromatic substitution involves the generation of a highly reactive acylium ion from an acid chloride and a Lewis acid, typically aluminum chloride (AlCl₃).[1][2][3][4] For pyrrole-2-carboxylates, achieving C3 selectivity can be challenging, and often requires protection of the pyrrole nitrogen with an electron-withdrawing group (e.g., tosyl) to direct the acylation to the C3 position.[5]

Experimental Protocol (for N-protected pyrrole):

Materials:

-

N-Tosyl-ethyl pyrrole-2-carboxylate

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous 1,2-dichloroethane (DCE)

-

Dilute aqueous HCl

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Reaction Setup: To a flame-dried flask under a nitrogen atmosphere, add anhydrous AlCl₃ (1.5 eq) and anhydrous DCE. Cool the suspension to 0 °C.

-

Acylium Ion Formation: Slowly add acetyl chloride (1.2 eq) to the stirred suspension.

-

Substrate Addition: After stirring for 15 minutes, add a solution of N-Tosyl-ethyl pyrrole-2-carboxylate (1.0 eq) in anhydrous DCE dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quenching: Cool the reaction mixture to 0 °C and slowly pour it onto a mixture of crushed ice and dilute HCl.

-

Work-up: Separate the organic layer, extract the aqueous layer with DCE, and combine the organic fractions. Wash with water, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography to yield the C3-acylated product.

Workflow Visualization: Friedel-Crafts Acylation

Sources

Application Note: Regioselective Bromination of Benzyl 1H-Pyrrole-2-Carboxylate

[1]

Executive Summary